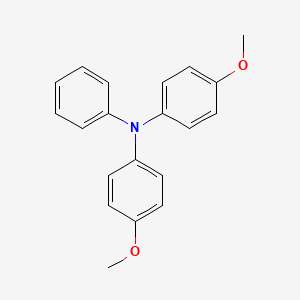

4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline

Overview

Description

Scientific Research Applications

Synthesis Methods

- A study summarized the synthetic methods of derivatives of 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline, focusing on new methods and technology routes, providing a basis for further research and industrialization synthesis (Xu Xiao-liang, 2012).

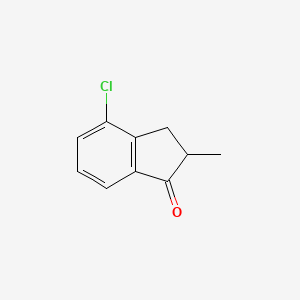

Molecular Structures

- Molecular structures of compounds synthesized via Schiff bases reduction route, including those related to this compound, were reported, detailing their asymmetric units and intermolecular hydrogen bonding (P. A. Ajibade & F. P. Andrew, 2021).

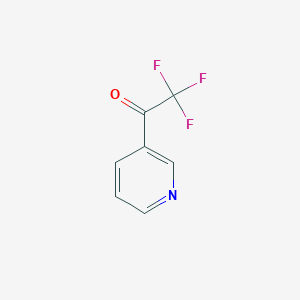

Photoinduced Reactions

- Research demonstrated the generation of 4-aminophenyl cations through photolysis, which when reacted with enamines and silyl enol ethers, produce alpha-(4-aminophenyl) ketones. This method provides an alternative approach for alpha-arylation of ketones, aldehydes, and esters (Andrea Fraboni, M. Fagnoni, & A. Albini, 2003).

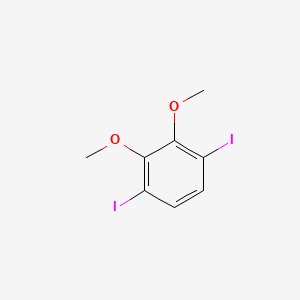

X-Ray Diffraction Studies

- X-ray diffraction studies of 2-Methoxy-5-phenylaniline, a related compound, provided insights into its molecular conformation and intermolecular hydrogen bonding at different temperatures, contributing to PANI (Polyaniline) studies (A. Marques et al., 2008).

Anodic Oxidation Applications

- Anodic oxidation methods were explored for derivatives of this compound, leading to the formation of different organic compounds and highlighting the temperature-dependent nature of the process (J. S. Swenton, T. Biggs, & W. M. Clark, 1993).

Labeling Reagents

- A derivative was used as a highly sensitive fluorescent labeling reagent for carnitine, demonstrating its potential in biochemical analysis (K. Nakaya et al., 1999).

Electrochromic Behaviors

- Novel aromatic poly(amine−amide)s containing derivatives of this compound were synthesized and their electrochemical properties were studied, showing potential for applications in electrochromic devices (Guey‐Sheng Liou & Hung-Yi Lin, 2009).

Corrosion Inhibition

- The compound was used to inhibit corrosion of mild steel in hydrochloric acid, achieving high efficiency and demonstrating its potential as a corrosion inhibitor (F. Bentiss et al., 2009).

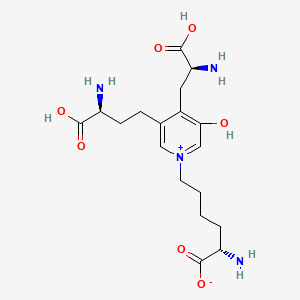

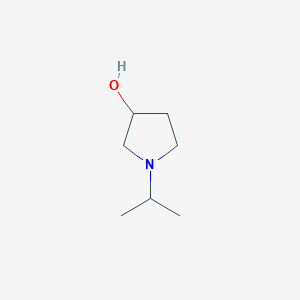

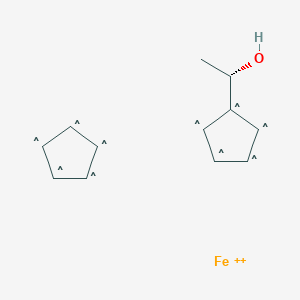

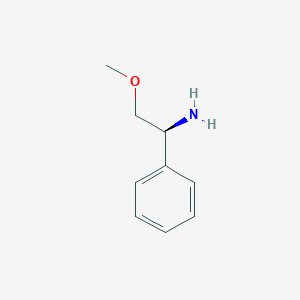

GABA Uptake Inhibition

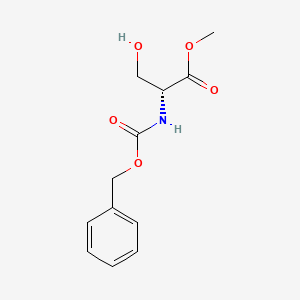

- Enantiomerically pure derivatives were synthesized and evaluated for their ability to inhibit GABA transport proteins, showing potential for applications in neuropharmacology (Xu-yang Zhao et al., 2013).

Properties

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPTYHDCQPDNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441568 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20440-94-2 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

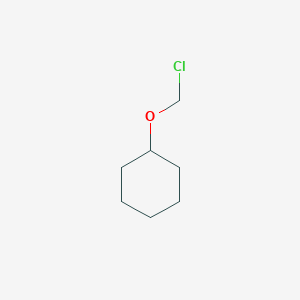

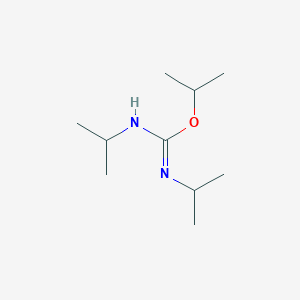

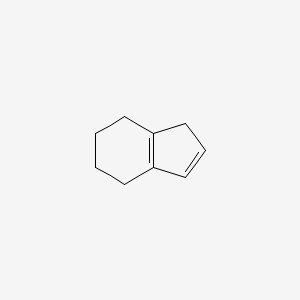

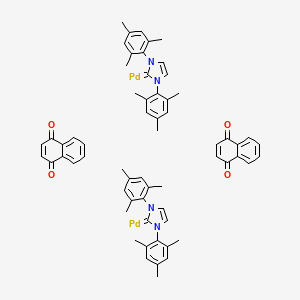

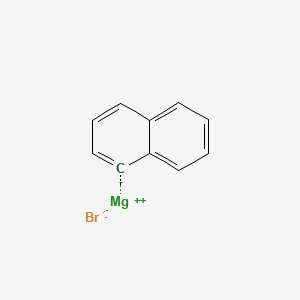

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline being investigated as a potential component of DSSCs?

A: Research suggests that this compound, categorized as a triphenylamine derivative, shows promise as an effective donor moiety in Y-type dual donor-based dye sensitizers for DSSCs []. This is largely attributed to the presence of nitrogen atoms within its structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)